molecular formula C19H18ClNO2 B11408353 N-(3-chloro-4-methylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

N-(3-chloro-4-methylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11408353
M. Wt: 327.8 g/mol
InChI Key: NHKUBSQQYVTBLD-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-methylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzofuran ring, a chloro-methylphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chloro-4-methylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide” typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Chloro-Methylphenyl Group: This step involves the chlorination of a methylphenyl derivative, followed by its attachment to the benzofuran ring through a coupling reaction.

    Formation of the Acetamide Moiety:

Industrial Production Methods

In an industrial setting, the production of “this compound” would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the methyl group.

    Reduction: Reduction reactions could target the acetamide moiety or the chloro group.

    Substitution: The chloro group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, “N-(3-chloro-4-methylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide” could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound might be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, analgesic, and antimicrobial activities.

Industry

In the industrial sector, “this compound” could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of “N-(3-chloro-4-methylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzofuran ring and acetamide moiety could play crucial roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
  • N-(3-chloro-4-methylphenyl)-2-(5-ethyl-1-benzothiophene-3-yl)acetamide

Uniqueness

“N-(3-chloro-4-methylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide” is unique due to the specific combination of functional groups and the presence of the benzofuran ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C19H18ClNO2

Molecular Weight

327.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H18ClNO2/c1-3-13-5-7-18-16(8-13)14(11-23-18)9-19(22)21-15-6-4-12(2)17(20)10-15/h4-8,10-11H,3,9H2,1-2H3,(H,21,22)

InChI Key

NHKUBSQQYVTBLD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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